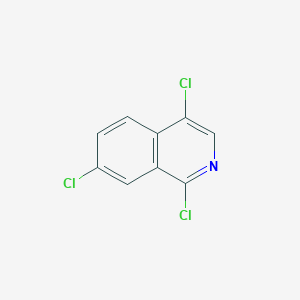

1,4,7-Trichloroisoquinoline

Beschreibung

1,4,7-Trichloroisoquinoline is a halogenated isoquinoline derivative characterized by three chlorine atoms at the 1-, 4-, and 7-positions of the heterocyclic ring. Chlorinated isoquinolines are typically synthesized via electrophilic substitution or halogenation of parent isoquinoline frameworks, often requiring controlled conditions due to the electron-withdrawing nature of chlorine substituents, which can influence reactivity and stability .

Eigenschaften

Molekularformel |

C9H4Cl3N |

|---|---|

Molekulargewicht |

232.5 g/mol |

IUPAC-Name |

1,4,7-trichloroisoquinoline |

InChI |

InChI=1S/C9H4Cl3N/c10-5-1-2-6-7(3-5)9(12)13-4-8(6)11/h1-4H |

InChI-Schlüssel |

ZKOCWDCPANZRPS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1Cl)C(=NC=C2Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4,7-Trichloroisoquinoline can be synthesized through various methods, including:

Direct Chlorination: Isoquinoline can be chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to ensure the substitution of hydrogen atoms with chlorine atoms at the desired positions.

Nucleophilic Substitution: Another method involves the nucleophilic substitution of isoquinoline derivatives. For example, starting with 1,4,7-trihydroxyisoquinoline, the hydroxyl groups can be replaced with chlorine atoms using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of 1,4,7-Trichloroisoquinoline often involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and catalyst concentration.

Analyse Chemischer Reaktionen

Types of Reactions

1,4,7-Trichloroisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized to form quinoline derivatives or reduced to form partially hydrogenated isoquinoline derivatives.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.

Common Reagents and Conditions

Substitution: Reagents like sodium amide, sodium thiolate, or sodium alkoxide are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution: Formation of substituted isoquinoline derivatives.

Oxidation: Formation of quinoline derivatives.

Reduction: Formation of partially hydrogenated isoquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

1,4,7-Trichloroisoquinoline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1,4,7-Trichloroisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The chlorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to its observed biological effects. The exact pathways involved can vary depending on the specific context and application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

Chlorine substituents significantly alter the physical and spectral properties of isoquinolines. For example, methyl 7-chloro-1-methylisoquinoline-3-carboxylate () exhibits distinct ¹H NMR chemical shifts (e.g., δ 2.75 for N-methyl and δ 8.55 for aromatic protons) compared to non-chlorinated analogs, reflecting electron-withdrawing effects that deshield adjacent protons. Melting points also increase with halogenation; chloro-substituted derivatives typically have higher melting points than methoxy- or trifluoromethyl-substituted variants due to enhanced intermolecular interactions .

Table 1: Comparison of Isoquinoline Derivatives

| Compound | Substituents | Melting Point (°C) | Key ¹H NMR Shifts (δ) |

|---|---|---|---|

| Ethyl 7-Methoxy-1-methylisoquinoline-3-carboxylate | 7-OCH₃, 1-CH₃ | 112–114 | 3.94 (OCH₃), 2.71 (N-CH₃) |

| Methyl 7-Chloro-1-methylisoquinoline-3-carboxylate | 7-Cl, 1-CH₃ | 135–137 | 2.75 (N-CH₃), 8.55 (C8-H) |

| Ethyl 7-Trifluoromethyl-1-methylisoquinoline-3-carboxylate | 7-CF₃, 1-CH₃ | 98–100 | 2.70 (N-CH₃), 8.50 (C8-H) |

Stability and Reactivity

Chlorinated isoquinolines often exhibit pH-dependent stability. For instance, notes that chloral-derived isoquinolines degrade rapidly at neutral or basic pH due to hydrolysis of the trichloromethyl group. While 1,4,7-trichloroisoquinoline lacks a trichloromethyl moiety, its aromatic chlorines may similarly render it sensitive to nucleophilic attack under alkaline conditions, limiting its utility in biological systems .

Biologische Aktivität

1,4,7-Trichloroisoquinoline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

1,4,7-Trichloroisoquinoline is characterized by the presence of three chlorine atoms at the 1, 4, and 7 positions of the isoquinoline structure. Its molecular formula is , with a molecular weight of approximately 232.49 g/mol. The unique arrangement of chlorine atoms influences its reactivity and interactions with biological targets.

Antimicrobial Properties

Research indicates that derivatives of trichloroisoquinoline exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance:

- Antibacterial Activity : Studies have shown that trichloroisoquinoline derivatives can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 1-2 µg/mL .

- Antifungal Activity : Some derivatives also display antifungal properties against pathogens such as Candida albicans and Aspergillus niger, making them candidates for further development in treating fungal infections .

Anticancer Properties

The anticancer potential of 1,4,7-trichloroisoquinoline has been a focal point in recent research. The compound has shown efficacy against various cancer cell lines:

- Cell Line Studies : In vitro assays have demonstrated that trichloroisoquinoline derivatives exhibit cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer), with IC50 values ranging from 3.1 to 11.2 µM .

- Mechanisms of Action : The mechanism involves the modulation of cellular pathways through enzyme inhibition or receptor interaction, affecting cell proliferation and apoptosis .

Study 1: Antimicrobial Efficacy

A study published in Marine Indole Alkaloids highlighted the antimicrobial activity of a derivative of trichloroisoquinoline against several strains of bacteria and fungi. The results indicated a strong correlation between chlorine substitution patterns and antimicrobial efficacy, suggesting that specific chlorinated derivatives could serve as lead compounds for antibiotic development .

Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of trichloroisoquinoline on various human cancer cell lines. The study revealed that compounds with multiple chlorine substitutions demonstrated enhanced cytotoxicity compared to their non-chlorinated analogs. This suggests that chlorination may play a crucial role in enhancing the biological activity of isoquinoline derivatives .

The biological activity of 1,4,7-trichloroisoquinoline is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in cell signaling pathways, which can lead to reduced cell proliferation in cancer cells.

- Receptor Modulation : The compound may also bind to receptors that regulate apoptosis and cell survival, influencing cancer cell fate.

Comparative Analysis

To understand the uniqueness of 1,4,7-trichloroisoquinoline compared to similar compounds, a comparative analysis is presented below:

| Compound | Antimicrobial Activity | Anticancer Activity | Notable Features |

|---|---|---|---|

| 1,4,7-Trichloroisoquinoline | High | Moderate | Unique chlorine substitution pattern |

| Isoquinoline | Low | Low | Parent compound without substitutions |

| 1,5-Dichloroisoquinoline | Moderate | Low | Fewer chlorine atoms |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.